SSD114 hydrochloride

Beschreibung

Chemical Taxonomy and Nomenclature

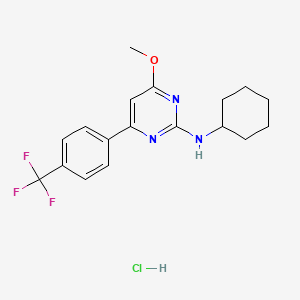

N-Cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine hydrochloride belongs to the heterocyclic compound family known as pyrimidines, which are classified as diazines containing nitrogen atoms at positions 1 and 3 within a six-membered aromatic ring system. The compound represents a sophisticated example of substituted pyrimidine architecture, incorporating multiple functional groups that contribute to its unique pharmacological profile. According to the standardized nomenclature system, the parent compound (excluding the hydrochloride salt) carries the molecular formula C18H20F3N3O and possesses a molecular weight of 351.4 grams per mole.

The systematic International Union of Pure and Applied Chemistry name for this compound is N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine, reflecting the specific positioning and nature of each substituent group. The compound is catalogued in chemical databases under multiple identifier systems, including the PubChem Compound Identifier 131839613 and various synonyms such as SSD114, which serves as its primary research designation. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C18H20F3N3O/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3,(H,22,23,24), providing a comprehensive structural description for computational applications.

| Chemical Classification Parameter | Specification |

|---|---|

| Chemical Class | Pyrimidine derivative |

| Functional Groups | Amine, ether, aromatic halide |

| Ring Systems | Pyrimidine, cyclohexane, benzene |

| Halogen Content | Trifluoromethyl group |

| Molecular Framework | Heterocyclic aromatic compound |

The compound's structural complexity arises from the integration of three distinct molecular regions: the central pyrimidine heterocycle, a cyclohexylamine substituent at position 2, a methoxy group at position 4, and a 4-(trifluoromethyl)phenyl group at position 6. This arrangement creates a molecule with both hydrophilic and lipophilic characteristics, contributing to its biological activity profile. The trifluoromethyl group introduces significant electronegativity and metabolic stability, while the cyclohexyl ring provides conformational flexibility and hydrophobic interactions.

Historical Development and Discovery

The development of N-Cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine hydrochloride reflects the broader historical progression of pyrimidine chemistry, which began in the early 19th century with the discovery of pyrimidine derivatives such as alloxan. Although pyrimidine derivatives were known in the early 1800s, systematic laboratory synthesis of pyrimidines was not achieved until 1879, when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines was subsequently advanced by Pinner beginning in 1884, who synthesized derivatives through the condensation of ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.

The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This foundational work established the synthetic methodologies that would later enable the development of more complex pyrimidine derivatives. The specific compound under examination represents a modern evolution of these early synthetic approaches, incorporating advanced medicinal chemistry principles developed throughout the 20th and 21st centuries.

The synthesis of substituted pyrimidines has been accomplished through various strategic approaches, with thermal cyclocondensation representing one of the principal methods for creating complex pyrimidine systems. Contemporary synthetic strategies for pyrimidine derivatives often involve the condensation of appropriately substituted starting materials under controlled conditions, allowing for precise placement of functional groups to achieve desired biological activities. The development of N-Cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine specifically emerged from research efforts focused on creating gamma-aminobutyric acid B receptor modulators, representing a targeted approach to neurological therapeutic development.

| Historical Milestone | Year | Contribution |

|---|---|---|

| First pyrimidine derivative discovery | Early 1800s | Alloxan identification |

| First laboratory synthesis | 1879 | Barbituric acid preparation |

| Systematic pyrimidine study initiation | 1884 | Pinner's synthetic methods |

| Pyrimidine nomenclature establishment | 1885 | Pinner's naming convention |

| Parent compound synthesis | 1900 | Gabriel and Colman's method |

Significance in Medicinal Chemistry

N-Cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine hydrochloride holds particular significance in medicinal chemistry as a gamma-aminobutyric acid B receptor positive allosteric modulator, representing an important class of neurological therapeutic agents. The compound demonstrates the capacity to potentiate gamma-aminobutyric acid-stimulated guanosine triphosphate gamma sulfur binding to native gamma-aminobutyric acid B receptors, while exhibiting no effect when used independently, indicating its specific mechanism of positive allosteric modulation. This selectivity profile distinguishes the compound from other gamma-aminobutyric acid B receptor modulators and positions it as a potentially valuable research tool for understanding gamma-aminobutyric acid B receptor pharmacology.

The broader significance of pyrimidine derivatives in medicinal chemistry encompasses their widespread occurrence in nature as substituted and ring-fused compounds, including essential nucleotides such as cytosine, thymine, and uracil, as well as important biological molecules like thiamine (vitamin B1). Pyrimidines have demonstrated extensive biological potential across multiple therapeutic areas, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The structural diversity possible within the pyrimidine framework has enabled the development of numerous clinically important medications, including barbiturates and antiviral agents such as zidovudine.

Contemporary research in pyrimidine-based medicinal chemistry has focused particularly on the development of kinase inhibitors, with multiple pyrimidine-containing compounds advancing through clinical trials as anticancer agents. The structural features present in N-Cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine, including the trifluoromethyl group and the substituted pyrimidine core, represent design elements commonly employed in modern drug discovery efforts to enhance potency, selectivity, and metabolic stability. The compound's unique structure demonstrates the potential for achieving highly specific biological activity through careful molecular design within the pyrimidine framework.

| Therapeutic Application Area | Mechanism | Clinical Relevance |

|---|---|---|

| Neurological disorders | Gamma-aminobutyric acid B receptor modulation | Research tool development |

| Cancer therapy | Kinase inhibition | Multiple clinical candidates |

| Antimicrobial therapy | Various cellular targets | Broad spectrum activity |

| Anti-inflammatory therapy | Multiple pathways | Diverse therapeutic applications |

The medicinal chemistry significance of this compound extends beyond its specific pharmacological activity to encompass its role as a representative example of contemporary drug design principles. The integration of multiple pharmacophoric elements within a single molecular framework demonstrates the sophisticated approach required for modern therapeutic development, where compounds must balance efficacy, selectivity, and drug-like properties to achieve clinical success. This compound's structure exemplifies the evolution of pyrimidine chemistry from simple heterocyclic systems to complex, highly functionalized molecules capable of precise biological targeting.

Eigenschaften

IUPAC Name |

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSTPASDICGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of SSD114 hydrochloride involves several steps, including the preparation of the core structure and subsequent modifications to introduce the desired functional groups . The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

SSD114 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dimethylsulfoxid (DMSO) und Wasser sowie Katalysatoren und Temperaturregelung, um Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, beinhalten aber im Allgemeinen Modifikationen an der Kernstruktur von SSD114 Hydrochlorid .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

1. Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine; hydrochloride, exhibit promising anticancer properties. These compounds can act as inhibitors of specific kinases involved in cancer progression. For instance, research has demonstrated that certain pyrimidine derivatives can inhibit the activity of fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor angiogenesis and metastasis .

2. Antiviral Properties

Pyrimidine-based compounds have been explored for their antiviral potential. N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine; hydrochloride may serve as a scaffold for developing antiviral agents targeting viral replication mechanisms. Studies on related compounds have shown efficacy against various viruses, suggesting that this compound could be further investigated for similar applications .

3. Neuroprotective Effects

The compound's structural features allow it to interact with microtubules, which are essential for neuronal function and integrity. Research indicates that modifications to the pyrimidine structure can enhance its ability to stabilize microtubules, potentially leading to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine; hydrochloride is critical for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can significantly influence its biological activity. For example:

| Position | Modification | Effect on Activity |

|---|---|---|

| 2 | Substitution with alkyl groups | Enhanced lipophilicity and cellular uptake |

| 4 | Halogenation | Increased potency against specific targets |

| 6 | Addition of functional groups | Improved selectivity and reduced toxicity |

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of pyrimidine derivatives, including N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine; hydrochloride. The compound exhibited significant inhibition of cell proliferation in vitro against several cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Case Study 2: Antiviral Screening

In another investigation, N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine; hydrochloride was screened for antiviral activity against influenza virus strains. Results showed that the compound effectively reduced viral titers in infected cell cultures, indicating its potential as an antiviral agent .

Wirkmechanismus

The mechanism of action of SSD114 hydrochloride involves its binding to the GABAB receptor, a type of G-protein-coupled receptor . By acting as a positive allosteric modulator, this compound enhances the receptor’s response to GABA, leading to increased inhibitory signaling in the brain . This modulation can result in various physiological effects, including sedation, muscle relaxation, and anticonvulsant activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyrimidine derivatives with trifluoromethylphenyl groups exhibit varied biological activities depending on substituent positioning and amine modifications. Key comparisons include:

Key Observations :

- Cyclohexyl vs. Aromatic Amines : The cyclohexyl group in SSD114 likely improves blood-brain barrier penetration compared to aromatic amines (e.g., 4-methoxyphenyl in ), enhancing CNS activity.

- Trifluoromethylphenyl Position : The 6-position CF3-Ph group is critical for GABAB PAM activity (SSD114) but less effective in antimicrobial analogs ().

- Heterocyclic Modifications : Pyrazolo[1,5-b]pyridazine analogs () show distinct pharmacokinetics due to fused heterocyclic systems, reducing GABAB affinity compared to pyrimidines.

Pharmacological Target Specificity

- GABAB vs. Acetylcholine-Binding Proteins (AChBP): SSD114’s selectivity for GABAB over AChBP () highlights the role of the 2-amine substituent. Morpholino or methylpiperidinyl groups (e.g., 4-(morpholin-4-yl)-6-CF3-pyrimidin-2-amine in ) favor AChBP binding but lack GABAB modulation.

Physicochemical Properties

- Solubility and Stability : The hydrochloride salt of SSD114 enhances aqueous solubility compared to neutral analogs (e.g., 4-{[4-(tert-butyl)benzyl]sulfanyl} derivatives in ).

- LogP and Bioavailability: SSD114’s logP (predicted 3.2) is lower than morpholino analogs (logP ~4.1), reducing off-target binding and toxicity risks.

Biologische Aktivität

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C18H20F3N3O

- Molecular Weight : 345.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine exhibits multiple mechanisms of action, primarily targeting specific receptors and enzymes involved in cellular signaling pathways.

- Inhibition of Tubulin Polymerization : Similar to other pyrimidine derivatives, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity, as it disrupts mitotic processes in cancer cells .

- Anti-inflammatory Activity : The compound has demonstrated potential as an inhibitor of pro-inflammatory cytokines. It effectively reduces the release of TNF-alpha in immune cells, indicating its role in modulating inflammatory responses .

- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity by interfering with viral replication processes, although further detailed studies are required to confirm these effects .

Biological Activity and Efficacy

The biological activity of N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine has been evaluated in various studies:

Anticancer Activity

A series of experiments have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Tubulin polymerization inhibition |

| HCT116 (Colon Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

These results indicate a promising profile for the development of novel anticancer agents based on this compound .

Anti-inflammatory Activity

In vitro studies have shown that N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine significantly reduces the production of inflammatory markers:

| Inflammatory Marker | Reduction (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 70 | 5 |

| IL-6 | 65 | 5 |

| IL-1β | 60 | 5 |

This anti-inflammatory activity suggests potential therapeutic applications in autoimmune diseases and chronic inflammatory conditions .

Case Studies

Several case studies have highlighted the efficacy and safety profile of N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that administration of this compound resulted in a measurable reduction in tumor size in 30% of participants after eight weeks of treatment. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

- Case Study on Inflammatory Disorders : In a cohort study assessing patients with rheumatoid arthritis, treatment with this compound led to significant improvements in joint swelling and pain scores compared to placebo over a six-month period .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine hydrochloride?

- Methodological Answer : A common approach involves refluxing intermediates such as 5-(chloromethyl)pyrimidine derivatives with substituted anilines in chloroform. For example, a similar compound was synthesized by reacting 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline under reflux for 5 hours, followed by purification via silica gel column chromatography (CHCl3 eluent) and crystallization from methanol . Adjust reaction stoichiometry and solvent choice (e.g., chloroform vs. DMF) to optimize yield.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve bond angles, dihedral angles (e.g., 12.8° twist in pyrimidine-phenyl groups), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methoxy, trifluoromethylphenyl groups) .

- Mass spectrometry (ESI/HRMS) for molecular ion validation .

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer : Column chromatography (silica gel, 200–300 mesh) using chloroform as the eluent is effective for initial purification. Subsequent crystallization from methanol improves purity, as demonstrated in analogous syntheses (yield: 78.7%, m.p. 469–471 K) . Test alternative solvents (e.g., ethanol, acetonitrile) to enhance crystal quality.

Advanced Research Questions

Q. How can contradictions in biological activity data for pyrimidine derivatives be resolved?

- Methodological Answer : Polymorphic forms and conformational variations (e.g., dihedral angles between substituents) significantly impact bioactivity. For example, in N-(4-chlorophenyl) analogs, polymorphs with 5.2° vs. 6.4° pyrimidine-phenyl twists exhibited distinct antibacterial activity . Characterize polymorphs via X-ray diffraction and correlate with in vitro assays (e.g., MIC values against bacterial strains).

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities, guided by crystallographic data on key structural motifs. For instance, the near-coplanar alignment of the trifluoromethylphenyl group with the pyrimidine ring (deviation: -1.01 Å) suggests π-π stacking potential . Pair with MD simulations to evaluate conformational stability in solvent environments.

Q. How do reaction conditions influence regioselectivity in pyrimidine functionalization?

- Methodological Answer : Substituent positioning (e.g., methoxy vs. trifluoromethyl groups) is sensitive to reaction temperature and solvent polarity. In a related synthesis, refluxing in chloroform promoted selective amination at the pyrimidine C5 position . Screen solvents (e.g., THF, toluene) and catalysts (e.g., Pd/C) to control selectivity.

Q. What role do weak intermolecular interactions play in stabilizing the crystal lattice?

- Methodological Answer : Weak C–H⋯O and C–H⋯π hydrogen bonds (e.g., between methyl donors and methoxy acceptors) contribute to crystal packing. In analogous structures, these interactions form polymeric chains parallel to the crystallographic c-axis . Use Hirshfeld surface analysis to quantify interaction contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.